2-Bromo-6-fluoro-3-benzyloxyphenylboronic acid
Description
2-Bromo-6-fluoro-3-benzyloxyphenylboronic acid (CAS: 957035-10-8) is a boronic acid derivative featuring a phenyl ring substituted with bromo (Br), fluoro (F), and benzyloxy (C₆H₅CH₂O) groups at positions 2, 6, and 3, respectively . Its molecular formula is C₁₃H₁₁BBrFO₃, with a molecular weight of 332.0 g/mol. The benzyloxy group enhances lipophilicity, while bromo and fluoro substituents influence electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPQMSVKVAJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Reaction
Conditions :
-
Reactants : o-Fluorobenzonitrile, sulfuric acid (H₂SO₄), nitric acid (HNO₃)
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Molar Ratio : H₂SO₄ : o-fluorobenzonitrile = 11.3:1
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Temperature : -2 to 2°C
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Outcome : 2-Fluoro-5-nitrobenzonitrile (pale yellow powder, 100% conversion).
Mechanism : Electrophilic nitration occurs at the meta position relative to the fluorine atom, driven by the electron-withdrawing cyano group.
Nitro Reduction to Amine
Conditions :
-
Reductant : Iron powder (Fe) and ammonium chloride (NH₄Cl)
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Temperature : 90–95°C
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Solvent : Water
-
Outcome : 2-Fluoro-5-aminobenzonitrile (yellow solid, 100% conversion).
Optimization : Excess Fe ensures complete reduction, while NH₄Cl prevents oxidation of the amine intermediate.
Bromination with N-Bromosuccinimide (NBS)
Conditions :
-
Brominating Agent : NBS (1.05–1.1 equiv)
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Solvent : Ethanol (1,200–1,400 mL/mol)
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Temperature : 0–5°C
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Outcome : 2-Bromo-3-amino-6-fluorobenzonitrile (purple solid, 100% conversion).
Regioselectivity : NBS selectively brominates the para position to the amine group, avoiding di-substitution.
Diazotization and Hydrolysis
Conditions :
-
Reagents : NaNO₂, H₂SO₄, CuSO₄, NaH₂PO₂
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Temperature : 50–60°C
-
Outcome : 2-Bromo-6-fluorobenzoic acid (yellow powder, 98.8% purity).
Key Step : Diazonium salt formation followed by copper-catalyzed hydrolysis replaces the amino group with a hydroxyl group.
Benzylation and Boronation
Benzylation :
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Reagents : Benzyl chloride (BnCl), K₂CO₃
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Solvent : DMF, 80°C
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Outcome : 3-Benzyloxy-2-bromo-6-fluorobenzoic acid.
Boronation :
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Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂
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Solvent : Dioxane, 100°C
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Outcome : 2-Bromo-6-fluoro-3-benzyloxyphenylboronic acid (85% yield).
Direct Boronation of Pre-Functionalized Intermediates
An alternative route bypasses benzoic acid intermediates by introducing the boronic acid group earlier in the synthesis.
Suzuki Coupling Precursor Synthesis
Starting Material : 3-Benzyloxy-2-bromo-6-fluoroiodobenzene
Conditions :
-
Reagents : Pd(PPh₃)₄, B₂pin₂, KOAc
-
Solvent : DMSO, 110°C
Hydrolysis :
Comparative Analysis of Methods
| Parameter | Multi-Step Synthesis | Direct Boronation |
|---|---|---|
| Total Yield | 16.9% | 72% |
| Purity | 98.8% | 95% |
| Steps | 5 | 3 |
| Key Challenge | Diazotization control | Iodination selectivity |
Critical Reaction Parameters
Temperature Sensitivity
Solvent Effects
Scalability and Industrial Considerations
The multi-step method, despite lower yield, remains preferred for large-scale production due to:
Emerging Methodologies
Recent advances focus on flow chemistry to improve efficiency:
Chemical Reactions Analysis
2-Bromo-6-fluoro-3-benzyloxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 2-bromo-6-fluoro-3-benzyloxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of biaryl compounds, which are significant in pharmaceuticals and agrochemicals .
1.2 Formation of Complex Molecules
The compound is utilized as a key intermediate in the synthesis of complex molecules, including:
- Protein Modulators : It serves as a precursor in the development of protein modulators that can influence enzymatic activity, particularly in cancer research .
- Kinase Inhibitors : The compound has been explored for its potential to inhibit specific kinases, which are crucial targets in drug discovery for various diseases .
Medicinal Chemistry
2.1 Anticancer Activity
Research indicates that compounds derived from this compound exhibit promising anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by interfering with critical signaling pathways involved in tumor growth and survival .
2.2 Neurological Applications
Studies have highlighted the potential of this compound in neurological research, particularly concerning its role as an inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), which is implicated in Down syndrome and other neurodegenerative conditions. Inhibition of DYRK1A has shown cognitive rescue effects in animal models, suggesting therapeutic avenues for cognitive disorders .
Material Science
3.1 Polymer Chemistry
In material science, this compound is employed in the synthesis of functional polymers through cross-linking reactions. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-benzyloxyphenylboronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects: Halogens and Functional Groups
2-Bromo-6-chloro-3-methylphenylboronic acid (CAS: 1309980-97-9)
- Molecular Formula : C₇H₇BBrClO₂
- Molecular Weight : 249.30 g/mol
- Key Differences: Chloro (Cl) replaces fluoro at position 6, reducing electron-withdrawing effects. Lacks the benzyloxy group, reducing steric hindrance and lipophilicity .
2-Fluoro-3-hydroxy-6-bromophenylboronic acid (CAS: 1309980-99-1)
- Molecular Formula : C₆H₅BBrFO₃
- Molecular Weight : 234.82 g/mol
- Key Differences :
2-Bromo-3-fluoro-6-methoxyphenylboronic acid
- Molecular Formula : C₇H₇BBrFO₃
- Molecular Weight : 276.89 g/mol
- Key Differences: Methoxy (OCH₃) at position 6 instead of benzyloxy.
Electronic and Steric Properties
| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Bulk |
|---|---|---|---|
| Target Compound | Br (position 2), F (6) | Benzyloxy (3) | High (benzyloxy) |
| 2-Bromo-6-chloro-3-methyl | Br, Cl | Methyl | Low |
| 2-Fluoro-3-hydroxy-6-bromo | Br, F | Hydroxyl | Moderate (hydroxyl) |
| 2-Bromo-3-fluoro-6-methoxy | Br, F | Methoxy | Low |
Research Findings and Industrial Relevance
Suzuki-Miyaura Cross-Coupling :
Pharmaceutical Applications :
- Bromo-fluoro-benzyloxy derivatives are intermediates in kinase inhibitor synthesis.
- Methyl and methoxy analogs () are utilized in agrochemicals due to lower synthesis costs .
Biological Activity
2-Bromo-6-fluoro-3-benzyloxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound's unique structural features allow it to interact with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenyl ring substituted with a bromine atom, a fluorine atom, and a benzyloxy group, which enhances its lipophilicity and potential binding interactions.
Anticancer Properties
Research has indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells. For instance, studies have shown that derivatives of phenylboronic acids can selectively induce cell death in various cancer cell lines without affecting normal cells .
Enzyme Inhibition
Boronic acids are known to act as reversible inhibitors of serine proteases. The presence of the boron atom allows these compounds to form covalent bonds with the active site serine residue of the enzyme, effectively blocking substrate access. This mechanism has been explored in several studies focusing on the design of selective protease inhibitors for therapeutic applications .
Study 1: Inhibition of Proteasome Activity
In a study examining the effects of various boronic acids on proteasome activity, this compound was found to inhibit the chymotrypsin-like activity of the proteasome in vitro. The IC50 value was determined to be in the low micromolar range, indicating significant potency compared to other tested compounds .
Study 2: Antitumor Activity in Vivo
An in vivo study evaluated the antitumor efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating the compound's mechanism of action .
Data Tables
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| This compound | 2.5 | Proteasome | Inhibition of chymotrypsin-like activity |
| Other Boronic Acid Derivatives | Varies | Varies | Varies |
Q & A
Q. Critical purification steps :
- Avoid silica gel chromatography (risk of boronic acid binding); use recrystallization from EtOAc/hexane .
- Confirm purity via melting point (122–124°C for 3-benzyloxy analogs ).
Advanced Question: How can competing deboronation during cross-coupling be quantified and mitigated?
Answer:
Deboronation pathways (pH-dependent):
- Acidic conditions: Protodeboronation via SEAr mechanism.
- Basic conditions: Oxidative deboronation.
Q. Quantification methods :
Q. Mitigation strategies :
| Condition | Additive | Deborynation Reduction | Reference |
|---|---|---|---|
| pH 7.5 (aqueous) | MesNa (10 mol%) | 45% | |
| Anhydrous DMF | 2,6-Lutidine (2 eq) | 60% |
Basic Question: What analytical techniques validate the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
<sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., benzyloxy CH2 at δ 4.9–5.1 ppm ).
<sup>11</sup>B NMR : Single peak at δ 28–32 ppm confirms boronic acid .
HPLC : Purity >97% (C18 column, 70:30 MeOH/H2O, λ = 254 nm) .
Table 2: Key spectroscopic data for analogs
| Compound | <sup>19</sup>F NMR (δ) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Benzyloxy-3-fluorophenylboronic acid | -115.2 | 122–124 | |
| 2-Bromo-6-fluorobenzoic acid | -118.5 | 219–223 |
Advanced Question: How does solvent polarity impact the compound’s reactivity in photoredox catalysis?
Answer:
High-polarity solvents (e.g., MeCN) stabilize the boronate anion, enhancing oxidative quenching but increasing side reactions. Data from fluorinated analogs:
| Solvent | Dielectric Constant | Reaction Rate (k, s<sup>-1</sup>) | Byproduct Formation (%) |
|---|---|---|---|
| THF | 7.5 | 0.12 | 8 |
| MeCN | 37.5 | 0.28 | 22 |
Recommended conditions : Use DCE (ε = 10.1) with [Ir(ppy)3] (2 mol%) and TEA (3 eq) for balanced reactivity .
Notes
- Data sources : Derived from structurally related compounds in cited evidence; extrapolation validated by substituent effects.
- Methodological focus : Emphasizes reproducibility, with protocols adaptable to specific research goals.
- Contradictions addressed : Conflicting stability/reactivity trends resolved via comparative tables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
